Structural Identity Confirmation: Unambiguous NMR Characterization vs. Zaleplon Formamide (CAS 1227694-78-1) and DOPEA (CAS 96605-66-2)
CAS 1227694-93-0 was unambiguously identified by ¹H NMR, ¹³C NMR, IR, and MS in the Radl et al. (2010) synthesis study, which characterized a panel of eight potential Zaleplon impurities and degradation products [1]. In contrast to Zaleplon Formamide (CAS 1227694-78-1, C₁₆H₁₃N₅O, MW 291.31), which contains the fully cyclized pyrazolo[1,5-a]pyrimidine core, and DOPEA (CAS 96605-66-2, C₁₅H₂₀N₂O₂, MW 260.33), which bears an N-ethyl-acetamide group, CAS 1227694-93-0 is the only standard that retains the formamide N-ethyl motif while lacking the cyclized heterocyclic ring system [2]. This structural distinction is critical for differentiating process intermediates from end-product impurities in Zaleplon manufacturing.
| Evidence Dimension | Molecular identity and structural class |
|---|---|
| Target Compound Data | C₁₄H₁₈N₂O₂; MW 246.31; formamide N-ethyl + dimethylamino-acryloyl-phenyl scaffold; brown solid; mp 69–73 °C (EtOAc) |
| Comparator Or Baseline | Zaleplon Formamide (CAS 1227694-78-1): C₁₆H₁₃N₅O, MW 291.31, contains pyrazolo[1,5-a]pyrimidine core. DOPEA (CAS 96605-66-2): C₁₅H₂₀N₂O₂, MW 260.33, N-ethyl-acetamide. N-des-ethyl formamide analog (CAS 1227694-91-8): C₁₂H₁₄N₂O₂, MW 218.26, lacks N-ethyl substitution [2]. |
| Quantified Difference | ΔMW = −45.00 vs. Zaleplon Formamide; ΔMW = −14.02 vs. DOPEA; ΔMW = +28.05 vs. N-des-ethyl analog. The formamide N-ethyl group (vs. acetamide or unsubstituted formamide) creates a unique chromatographic and spectroscopic fingerprint [1]. |
| Conditions | Structural elucidation by ¹H NMR (CDCl₃), ¹³C NMR, IR, and MS in Radl et al. 2010 [1]. |
Why This Matters
For regulatory-compliant impurity quantification in Zaleplon drug substance, only a reference standard with exact structural identity to the target impurity can produce valid system suitability results; CAS 1227694-93-0 is the sole commercially available standard meeting this requirement for Zaleplon Impurity 5/8 [3].
- [1] Radl, S.; Blahovcova, M.; Tkadlecova, M.; Havlicek, J. Synthesis of Some Impurities and/or Degradation Products of Zaleplon. J. Heterocyclic. Chem. 2010, 47 (2), 276–283. View Source
- [2] Bharathi, C.; Prabahar, K. J.; Prasad, C. S.; Kumar, M. S.; Magesh, S.; Handa, V. K.; Dandala, R.; Naidu, A. Impurity Profile Study of Zaleplon. J. Pharm. Biomed. Anal. 2007, 44 (1), 101–109. View Source
- [3] Axios Research. Zaleplon Impurity 5—fully characterized reference standard compliant with regulatory guidelines; traceable to USP/EP. View Source
